molecular formula C15H23NO8 B1675941 Mal-PEG4-Acid CAS No. 518044-41-2

Mal-PEG4-Acid

Cat. No. B1675941
CAS RN: 518044-41-2
M. Wt: 345.34 g/mol
InChI Key: BTFZSOVKVDCKQD-UHFFFAOYSA-N
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Description

Mal-PEG4-Acid is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .


Molecular Structure Analysis

The molecular formula of this compound is C15H23NO8 . The molecular weight is 345.35 .


Chemical Reactions Analysis

The maleimide group in this compound reacts specifically with a thiol group to form a covalent C-S bond . This enables the bioconjugation with a thiol-bearing molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 345.35 . It is soluble in DCM and water . The product is stored at -20°C and protected from light .

Scientific Research Applications

Enhanced Drug Circulation

One notable application of Mal-PEG4-Acid is in enhancing the circulation half-life of pharmaceuticals. Peng et al. (2019) conducted a study on the site-specific PEGylation of Thymosin alpha 1 (Tα1), an immune-modulating agent. They found that N-terminal PEGylation of Tα1 with this compound resulted in a significantly longer circulation half-life compared to other PEGylation methods, showcasing the potential of this compound in prolonging the efficacy of biopharmaceuticals (Peng, Pan, Hu, Xu, & Wu, 2019).

Targeted Drug Delivery and Therapy

Gonçalves et al. (2018) explored the use of this compound in the synthesis of nanohybrid gold/iron (AuFe) systems for biomedical applications, including targeted drug delivery and photodynamic therapy (PDT). This study highlights the potential of this compound in the development of advanced drug delivery systems (Gonçalves, Silva, Vieira, & Courrol, 2018).

Investigation of Stability in PEGylated Proteins

Zhang et al. (2015) examined the stability of PEG-Mal modified proteins, specifically in the context of routine SDS-PAGE analysis. This research offers insights into the degradation pathways and stability concerns of PEGylated proteins using this compound, which is critical for the development and evaluation of therapeutic proteins (Zhang, Liu, Feng, Wang, Shi, Zhao, Yu, & Su, 2015).

Cancer-Targeted Drug Delivery

Chen et al. (2015) developed multifunctional polymeric micelles using this compound for cancer-targeted intracellular drug delivery. These micelles were designed to enhance cancer cell uptake and release anticancer drugs in response to specific stimuli, demonstrating the applicability of this compound in targeted cancer therapy (Chen, Luo, Lei, Jia, Hong, Wang, Zhuo, & Zhang, 2015).

Analytical Techniques for PEG-Mal

Nanda et al. (2016) developed a spectrophotometric method for estimating mPEG-maleimide in PEGylation reaction mixtures. This research provides an essential analytical tool for quantifying this compound in various applications, facilitating accurate measurement and quality control in drug delivery studies (Nanda, Jagadeeshbabu, Gupta, & Prasad, 2016).

Mechanism of Action

Target of Action

Mal-PEG4-Acid is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby leading to the degradation of the target protein . The primary targets of this compound are therefore the proteins that it is designed to degrade, and the E3 ubiquitin ligase that it recruits for this purpose .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . The maleimide group in this compound reacts with sulfhydryl groups via Michael addition reaction . The propionic acid functional group reacts with free amines to form amide bonds . This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase, this compound facilitates the ubiquitination of the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein into small peptides .

Pharmacokinetics

The hydrophilic peg spacer in this compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The result of the action of this compound is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved. The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action of this compound, like all PROTACs, takes place intracellularly . Environmental factors such as pH and the presence of other proteins could potentially influence its action, efficacy, and stability. For instance, the reactivity of the maleimide group with sulfhydryl groups could be influenced by the pH of the environment . Additionally, the presence of other proteins could affect the selectivity and efficacy of target protein degradation .

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFZSOVKVDCKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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